4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate
Overview
Description
4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an acetylamino group, and a methylphenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate typically involves the following steps:
Acetylation: The starting material, 4-methoxyphenylacetic acid, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methoxyphenylacetyl chloride.
Amidation: The 4-methoxyphenylacetyl chloride is then reacted with 3-methylphenylamine in the presence of a base such as triethylamine to form the desired amide.
Esterification: Finally, the amide is esterified with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-{[(4-hydroxyphenyl)acetyl]amino}-3-methylphenyl acetate.
Reduction: Formation of 4-{[(4-methoxyphenyl)amino]-3-methylphenyl acetate.
Substitution: Formation of 4-{[(4-halophenyl)acetyl]amino}-3-methylphenyl acetate.
Scientific Research Applications
4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-hydroxyphenyl)acetyl]amino}-3-methylphenyl acetate
- 4-{[(4-halophenyl)acetyl]amino}-3-methylphenyl acetate
- 4-{[(4-methoxyphenyl)amino]-3-methylphenyl acetate
Uniqueness
4-{[(4-methoxyphenyl)acetyl]amino}-3-methylphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability, while the acetylamino group enhances its potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[[2-(4-methoxyphenyl)acetyl]amino]-3-methylphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-10-16(23-13(2)20)8-9-17(12)19-18(21)11-14-4-6-15(22-3)7-5-14/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSFPNXWSAASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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